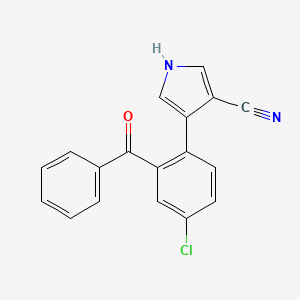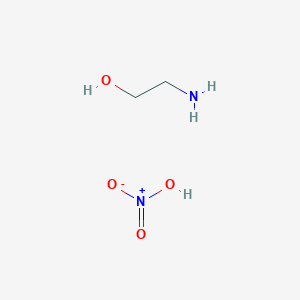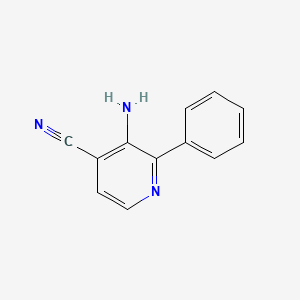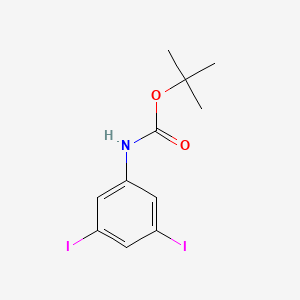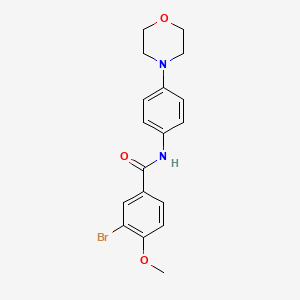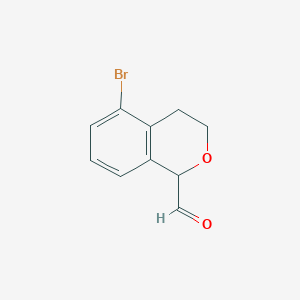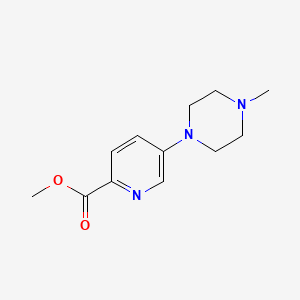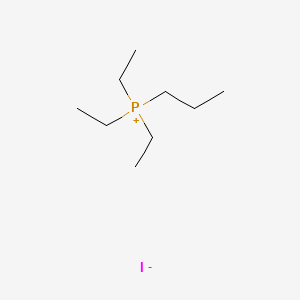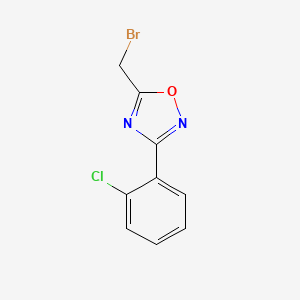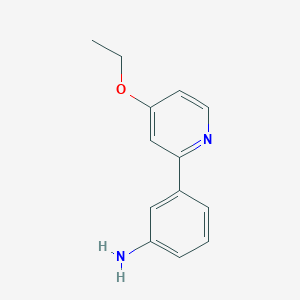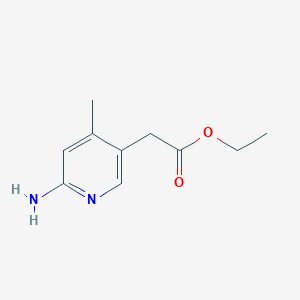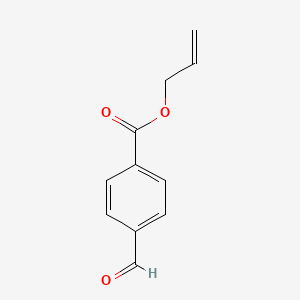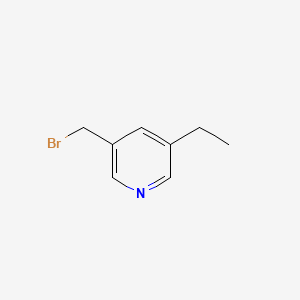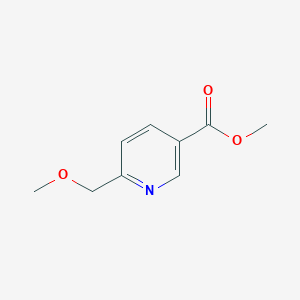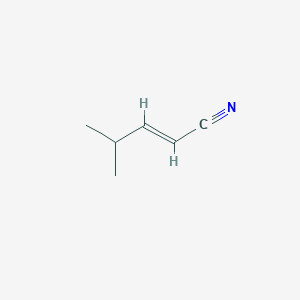
2-Pentenenitrile, 4-methyl-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenenitrile, 4-methyl-, (2E)- is an organic compound with the molecular formula C₆H₉N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its IUPAC name, (2E)-4-methyl-2-pentenenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 4-methyl-, (2E)- can be synthesized through various methods. One common approach involves the reaction of 2-pentenenitrile with methylating agents under controlled conditions . Another method includes the reaction of 2-pentenenitrile with trimethyl or triethyl orthoformate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Pentenenitrile, 4-methyl-, (2E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pentenenitrile, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of 2-Pentenenitrile, 4-methyl-, (2E)-.
Reduction: 4-Methyl-2-pentylamine.
Substitution: Products with different functional groups replacing the cyano group.
Scientific Research Applications
2-Pentenenitrile, 4-methyl-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentenenitrile, 4-methyl-, (2E)- involves its interaction with molecular targets, primarily through its cyano group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-pentenenitrile
- 3-Pentenenitrile
- 4-Methylpentanenitrile
- 2-Pentenenitrile
Uniqueness
2-Pentenenitrile, 4-methyl-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H9N |
|---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
(E)-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h3-4,6H,1-2H3/b4-3+ |
InChI Key |
YZRARHFKUZRMCC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)/C=C/C#N |
Canonical SMILES |
CC(C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


